2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene: is an organic compound characterized by the presence of bromomethyl, difluoromethyl, and fluorobenzene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Formation of Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents like difluoromethyl bromide or difluoromethyl sulfone.
Bromomethylation: The final step involves the bromomethylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thioethers.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structural features make it a candidate for drug development. The difluoromethyl group is known to enhance metabolic stability and bioavailability of drug molecules . Research is ongoing to explore its potential as a pharmacophore in designing new therapeutic agents.
Industry
In materials science, the compound can be used to synthesize fluorinated polymers and other materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The biological activity of 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene is primarily influenced by its ability to interact with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, while the bromomethyl group can act as a reactive site for further modifications. The compound’s mechanism of action involves the modulation of biochemical pathways through these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1-(trifluoromethyl)-4-fluorobenzene
- 2-(Chloromethyl)-1-(difluoromethyl)-4-fluorobenzene
- 2-(Bromomethyl)-1-(difluoromethyl)-3-fluorobenzene
Uniqueness
Compared to its analogs, 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene offers a unique combination of reactivity and stability. The presence of both bromomethyl and difluoromethyl groups provides a balance between reactivity for chemical transformations and stability for potential biological applications.
Properties
CAS No. |
2624138-39-0 |
---|---|
Molecular Formula |
C8H6BrF3 |
Molecular Weight |
239 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.